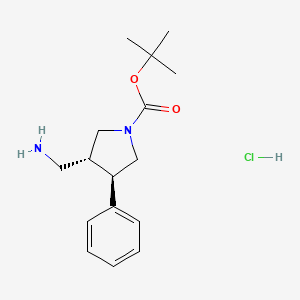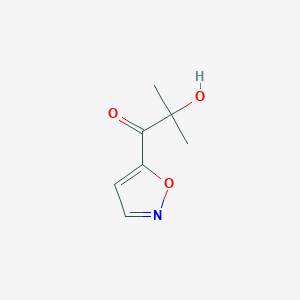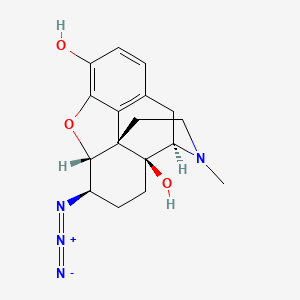![molecular formula C9H5NO2 B13956043 [1]Benzofuro[3,2-c][1,2]oxazole CAS No. 28589-99-3](/img/structure/B13956043.png)
[1]Benzofuro[3,2-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[3,2-c]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyaryl aldoximes or ketoximes with suitable reagents under mild conditions. For instance, the transformation can be achieved using triphenylphosphine (PPh3) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as catalysts . This method does not require basic catalysis and proceeds in a neutral medium, leading to high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for benzofuro[3,2-c]isoxazole are not well-documented, the general principles of heterocyclic compound synthesis apply. Industrial production would likely involve optimizing the reaction conditions for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Benzofuro[3,2-c]isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzofuro[3,2-c]isoxazole involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as topoisomerase I and protein kinase D (PKD) . These interactions can disrupt essential biological processes, leading to antimicrobial, anti-inflammatory, and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A related compound with a benzene ring fused to a furan ring.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Uniqueness
Benzofuro[3,2-c]isoxazole is unique due to its fused ring structure, which combines the properties of both benzofuran and isoxazole. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities compared to its individual components.
Properties
CAS No. |
28589-99-3 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[1]benzofuro[3,2-c][1,2]oxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-4-7-6(3-1)9-8(12-7)5-11-10-9/h1-5H |
InChI Key |
QDVLLWHENVKYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NOC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)



![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)








